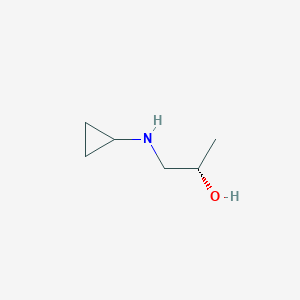

(2S)-1-(cyclopropylamino)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2S)-1-(cyclopropylamino)propan-2-ol” is a compound that contains a propan-2-ol (also known as isopropanol or isopropyl alcohol) structure . It has an amino group (-NH2) attached to a cyclopropyl group (a three-carbon ring), which is further connected to the second carbon of the propan-2-ol structure .

Chemical Reactions Analysis

Propan-2-ol can undergo various reactions. For instance, it can be dehydrated to give propene by heating it with an excess of concentrated sulphuric acid . It can also be oxidized to form aldehydes or carboxylic acids depending on the reaction conditions .Relevant Papers Several papers related to propan-2-ol were found in the search results. These include a study on the performance and emission characteristics of propan-2-ol and gasoline fuel blends in an unmodified spark ignition engine , a study of neutralization indicators in propan-2-ol , and a study on the dehydration of propan-2-ol to give propene . These papers could provide further insights into the properties and potential applications of "(2S)-1-(cyclopropylamino)propan-2-

Aplicaciones Científicas De Investigación

Cyclin-dependent Kinase Inhibitors

Cyclin-dependent kinases (cdk) are critical for cell cycle regulation. Research on cdk inhibition by compounds related to "(2S)-1-(cyclopropylamino)propan-2-ol" has revealed promising antitumor and antimitotic activities. Olomoucine and roscovitine, derivatives structurally related to this compound, have shown significant inhibitory effects on p34cdc2/cyclin B kinase, arresting tumor cell proliferation and inducing apoptosis. These findings suggest potential applications in developing new classes of antimitotic and antitumor drugs (Havlícek et al., 1997).

Antifungal Applications

A novel series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, structurally similar to "(2S)-1-(cyclopropylamino)propan-2-ol," demonstrated significant antifungal activity against Candida spp. strains. One derivative showed exceptional selectivity and potency against Candida albicans and Candida krusei, surpassing traditional antifungals like Itraconazole and Fluconazole. These findings highlight potential applications in treating fungal infections (Zambrano-Huerta et al., 2019).

Synthesis of Lipid Amide Isosteres

Research on the synthesis of N,N'-diacyl-1,3-diaminopropan-2-ols, which serve as amide isosteres of natural lipids, involves compounds similar to "(2S)-1-(cyclopropylamino)propan-2-ol." These compounds are synthesized via the treatment of 1,3-diaminopropan-2-ol with acid chlorides, showing potential applications in developing new lipid-based therapeutic agents (Mergen et al., 1991).

Photochemistry and Photoreduction Studies

The study of cycloalkanecarbaldehydes' photochemistry in propan-2-ol environments, which relates to the chemical family of "(2S)-1-(cyclopropylamino)propan-2-ol," has provided insights into the mechanisms of photoreduction. These findings have implications for understanding the photochemical behavior of similar compounds and their potential applications in photochemical synthesis processes (Funke & Cerfontain, 1976).

Propiedades

IUPAC Name |

(2S)-1-(cyclopropylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(8)4-7-6-2-3-6/h5-8H,2-4H2,1H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBAPNQECBHZCB-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1CC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC1CC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1-(cyclopropylamino)propan-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 6-chloro-2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2884891.png)

![8-chloro-1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2884895.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2884896.png)

![2-oxo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2884899.png)

![N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2884903.png)

![6-Fluoro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2884905.png)

![Methyl 6-acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2884909.png)